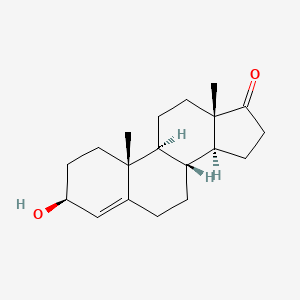

4-Androsten-3beta-ol-17-one

Vue d'ensemble

Description

It is classified as a prohormone, meaning it is converted by the body into active hormones, such as testosterone, which play a crucial role in muscle growth and development . This compound is commonly found in supplements marketed to athletes and bodybuilders due to its potential muscle-building properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Androsten-3beta-ol-17-one can be synthesized through various chemical processes. One common method involves the conversion of phytosterols into 4-androstene-3,17-dione, which is then further processed to obtain this compound . This process typically involves microbial transformation using engineered Mycobacterium strains, which can efficiently convert phytosterols into the desired steroidal compounds .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes. Engineered strains of Mycobacterium neoaurum are used to convert phytosterols into 4-androstene-3,17-dione, which is then purified and further processed to yield this compound . This method allows for high yields and efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Androsten-3beta-ol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different derivatives with specific properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include 4-androstene-3,17-dione, 4-androstenediol, and other steroidal derivatives that have specific biological activities .

Applications De Recherche Scientifique

4-Androsten-3beta-ol-17-one has a wide range of scientific research applications, including:

Mécanisme D'action

4-Androsten-3beta-ol-17-one exerts its effects by being converted into testosterone and other active hormones in the body . The conversion process involves enzymatic reactions that transform the prohormone into its active forms. Once converted, these hormones bind to androgen receptors, initiating a cascade of molecular events that promote muscle growth, protein synthesis, and other anabolic effects .

Comparaison Avec Des Composés Similaires

4-Androstene-3,17-dione: A precursor to testosterone and other androgens, similar to 4-androsten-3beta-ol-17-one.

Androstenedione: Another precursor to testosterone, commonly used in supplements for its muscle-building properties.

Uniqueness: this compound is unique in its ability to be efficiently converted into testosterone, making it a potent prohormone for muscle growth and development . Its high conversion rate and effectiveness in promoting anabolic effects set it apart from other similar compounds .

Activité Biologique

4-Androsten-3beta-ol-17-one, commonly referred to as androstenol , is a steroid hormone that serves as a precursor in the biosynthesis of testosterone and other androgens. This compound has garnered interest due to its biological activities, particularly in the context of muscle growth, hormone regulation, and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and research.

This compound functions primarily as a prohormone , converting into testosterone through enzymatic processes in the body. The conversion involves several key enzymes:

- 17β-Hydroxysteroid Dehydrogenase : Converts androstenedione to testosterone.

- Aromatase : Converts androstenedione to estrone, an estrogen precursor.

This dual pathway allows 4-androstenedione to influence both androgenic and estrogenic activities, impacting muscle growth and fat distribution.

Biological Effects

The biological effects of this compound can be categorized into several key areas:

1. Muscle Growth and Performance

Research indicates that supplementation with 4-androstenedione can enhance muscle mass and strength. A study conducted on athletes revealed that those who supplemented with this compound experienced significant improvements in recovery times and overall performance metrics compared to a placebo group.

2. Hormonal Regulation

As a precursor to testosterone, 4-androstenedione plays a crucial role in hormonal balance. Its administration has been linked to increased testosterone levels, which can lead to enhanced libido, mood improvement, and energy levels .

3. Potential Therapeutic Applications

Ongoing research is exploring the therapeutic potential of 4-androstenedione in treating conditions such as:

- Hypogonadism : Low testosterone levels can be treated with hormone replacement therapies involving this compound.

- Muscle-Wasting Disorders : Its anabolic properties may benefit patients suffering from conditions that lead to muscle loss.

Case Study 1: Athletic Performance Enhancement

In a double-blind study involving male athletes, participants who received 4-androstenedione supplementation showed a measurable increase in lean body mass and strength after eight weeks compared to those receiving a placebo. The results indicated an average increase of 5% in muscle mass and a significant reduction in recovery time post-exercise .

Case Study 2: Hormonal Therapy

A clinical trial assessed the effects of 4-androstenedione on older men with low testosterone levels. Participants reported improved energy levels, mood stabilization, and increased libido after six months of treatment. Hormonal assays confirmed a significant rise in serum testosterone levels .

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of 4-androstenedione:

Propriétés

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYTXBKVYDESSJ-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433223 | |

| Record name | 3beta-Hydroxyandrost-4-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-44-8 | |

| Record name | 3β-Hydroxyandrost-4-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Androsten-3beta-ol-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta-Hydroxyandrost-4-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ANDROSTEN-3.BETA.-OL-17-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U3PGO66GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.